21-Desisobutyryl-21-cyclohexanoyl Ciclesonide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

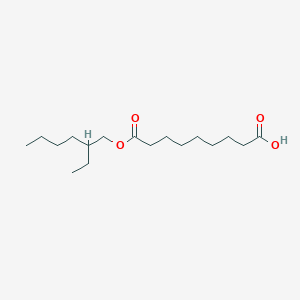

21-Desisobutyryl-21-cyclohexanoyl Ciclesonide, also known as Desisobutyryl-ciclesonide, is the active metabolite of Ciclesonide . It has affinity for the glucocorticoid receptor . It is used for scientific research .

Synthesis Analysis

Ciclesonide is converted to the active metabolite desisobutyryl-ciclesonide (des-CIC) by esterases that cleave isobutyrate at the C21 position . This conversion occurs following deposition in the lung .Molecular Structure Analysis

The molecular weight of 21-Desisobutyryl-21-cyclohexanoyl Ciclesonide is 470.60 and its chemical formula is C28H38O6 .Chemical Reactions Analysis

Following deposition in the lung, ciclesonide is hydrolyzed by esterases to form the pharmacologically active metabolite desisobutyryl-ciclesonide (des-CIC). Formation of des-CIC, as well as reversible esterification of des-CIC with fatty acids, has been demonstrated in vitro .Mechanism of Action

Future Directions

Ciclesonide, including its active metabolite desisobutyryl-ciclesonide, is under investigation for the treatment of allergic rhinitis . A hypotonic ciclesonide suspension provides higher intracellular concentrations of des-CIC up to 24 hours, providing a rationale for investigation of ciclesonide as a convenient once-daily nasal spray for treatment of allergic rhinitis .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 21-Desisobutyryl-21-cyclohexanoyl Ciclesonide involves the conversion of Ciclesonide to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Ciclesonide", "21-Desisobutyryl-11β,17-dihydroxy-6α,7α,8α,9α-tetrahydro-11H-cyclopenta[a]phenanthrene-3,20-dione", "Cyclohexanoyl chloride", "Triethylamine", "Methylene chloride", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Ciclesonide is reacted with cyclohexanoyl chloride and triethylamine in methylene chloride to form 21-cyclohexanoyl Ciclesonide.", "21-cyclohexanoyl Ciclesonide is then reacted with sodium bicarbonate in water to form 21-cyclohexanoyl Ciclesonide hemiacetal.", "21-cyclohexanoyl Ciclesonide hemiacetal is reacted with sodium chloride in methylene chloride to form 21-Desisobutyryl-21-cyclohexanoyl Ciclesonide." ] } | |

CAS RN |

1005416-98-7 |

Molecular Formula |

C₃₅H₄₈O₇ |

Molecular Weight |

580.75 |

synonyms |

(11β,16α)-21-[(Cyclohexylcarbonyl)oxy]-16,17-[[(R)-cyclohexylmethylene]bis(oxy)]-11-hydroxypregna-1,4-diene-3,20-dione |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)

![2-[(2Z)-3-ethenyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]acetamide](/img/structure/B1144852.png)

![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)